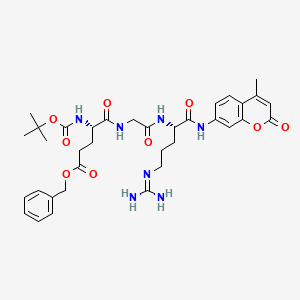

Boc-Glu(OBzl)-Gly-Arg-AMC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C35H45N7O9 |

|---|---|

分子量 |

707.8 g/mol |

IUPAC名 |

benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

InChI |

InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1 |

InChIキー |

SHUBDYUHYODGSC-UIOOFZCWSA-N |

異性体SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Boc-Glu(OBzl)-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Gly-Arg-AMC. This document details the chemical principles, experimental protocols, and analytical methods required for the successful preparation and quality control of this important research tool.

Introduction

This compound is a synthetic peptide derivative widely used in biochemical assays to measure the activity of various proteases, particularly trypsin-like serine proteases.[1] The peptide sequence, Glu-Gly-Arg, is recognized and cleaved by these enzymes at the amide bond between the C-terminal arginine (Arg) and the 7-amino-4-methylcoumarin (AMC) group. Upon enzymatic cleavage, the highly fluorescent AMC is released, providing a quantifiable signal that is directly proportional to the enzyme's activity.

The peptide is protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and the glutamic acid side chain is protected as a benzyl ester (OBzl). These protecting groups prevent unwanted side reactions during synthesis and are strategically chosen for their stability and selective removal.

This guide outlines a well-established solution-phase synthesis approach, which is often preferred for the synthesis of peptide-AMC conjugates due to the particularities of coupling the first amino acid to the AMC moiety.

Synthesis Strategy

The synthesis of this compound is typically achieved through a stepwise solution-phase approach. The general strategy involves the sequential coupling of Boc-protected amino acids, starting from the C-terminal Arginine, which is first coupled to 7-amino-4-methylcoumarin (AMC). The Boc protecting group is removed at each step to allow for the addition of the next amino acid in the sequence.

Key Protecting Groups:

-

Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the α-amino group of the amino acids. It is typically removed using trifluoroacetic acid (TFA).

-

OBzl (Benzyl ester): A protecting group for the γ-carboxyl group of glutamic acid. It is stable to the acidic conditions used for Boc removal and is typically removed by catalytic hydrogenation.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A common protecting group for the guanidino side chain of arginine, offering good stability and efficient removal under strong acid conditions.

Experimental Protocols

The following protocols are based on established methods for solution-phase peptide synthesis and are adapted for the specific synthesis of this compound.

Synthesis of Boc-Arg(Pbf)-AMC

The initial and often most challenging step is the coupling of the C-terminal amino acid, Arginine, to the fluorophore, 7-amino-4-methylcoumarin.

Materials:

-

Boc-Arg(Pbf)-OH

-

7-Amino-4-methylcoumarin (AMC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Boc-Arg(Pbf)-OH (1.0 eq), HOBt (1.1 eq), and AMC (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of DCM.

-

Dilute the filtrate with EtOAc and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-Arg(Pbf)-AMC.

Synthesis of Boc-Gly-Arg(Pbf)-AMC

Procedure:

-

Deprotection of Boc-Arg(Pbf)-AMC: Dissolve Boc-Arg(Pbf)-AMC in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.

-

Coupling Reaction: Dissolve the resulting H-Arg(Pbf)-AMC·TFA salt, Boc-Gly-OH (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add DCC (1.2 eq) in DCM.

-

Follow the reaction and work-up procedure as described in section 3.1.

-

Purify the crude product by flash column chromatography to obtain Boc-Gly-Arg(Pbf)-AMC.

Synthesis of Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC

Procedure:

-

Deprotection of Boc-Gly-Arg(Pbf)-AMC: Follow the deprotection procedure as described in section 3.2.

-

Coupling Reaction: Couple the resulting H-Gly-Arg(Pbf)-AMC·TFA salt with Boc-Glu(OBzl)-OH (1.2 eq) using DCC/HOBt in DMF as described above.

-

Follow the reaction and work-up procedure as described in section 3.1.

-

Purify the crude product by flash column chromatography.

Final Deprotection

The final step involves the removal of the Pbf and OBzl protecting groups. However, for most enzymatic assays, the fully protected peptide Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC can be used directly, or a final deprotection of the arginine side chain is performed. For the purpose of obtaining this compound, a strong acid cleavage is required to remove the Pbf group.

Procedure (Pbf removal):

-

Dissolve the purified Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC in a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

Stir the mixture at room temperature for 2-4 hours.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification

The final product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the peptide. The exact gradient will need to be optimized based on the analytical HPLC profile of the crude product.

-

Detection: UV absorbance is monitored at wavelengths such as 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Data Presentation

The following table summarizes the expected characteristics of the synthesized peptide.

| Parameter | Expected Value |

| Molecular Formula | C₃₅H₄₅N₇O₉ |

| Molecular Weight | 707.78 g/mol |

| Purity (HPLC) | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of this compound.

Caption: Solution-phase synthesis workflow for this compound.

Enzymatic Cleavage Pathway

The following diagram illustrates the mechanism of action of the fluorogenic substrate.

Caption: Enzymatic cleavage of the fluorogenic substrate.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Glu(OBzl)-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glu(OBzl)-Gly-Arg-AMC is a synthetic fluorogenic peptide substrate crucial for the study of various proteases, particularly those involved in the blood coagulation cascade. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use and characterization, and its role in relevant biological pathways. This guide is intended to be a valuable resource for researchers in biochemistry, drug discovery, and diagnostics.

Physicochemical Properties

This compound is available in two common forms: the free peptide and its hydrochloride (HCl) salt. The presence of the HCl salt can affect properties such as molecular weight and potentially solubility. The following tables summarize the key physicochemical properties of both forms.

Table 1: General Physicochemical Properties

| Property | This compound | This compound • HCl |

| Appearance | Yellowish powder | Yellowish powder |

| Purity (by HPLC) | ≥96%[1] | ≥98% |

| Storage Conditions | Store at -20°C[2] | Store at -20°C[1] |

Table 2: Molecular and Chemical Data

| Property | This compound | This compound • HCl |

| Molecular Formula | C₃₅H₄₅N₇O₉ | C₃₅H₄₅N₇O₉ • HCl[1][3] |

| Molecular Weight | 707.77 g/mol [2] | 744.24 g/mol [1] |

| CAS Number | 73554-94-6[2] | 133448-22-3[1][3] |

Table 3: Solubility and Stability

| Property | Value | Notes |

| Solubility | Soluble in DMSO (10 mM)[4] | The unique structure, featuring a benzyl group and a Boc (tert-butyloxycarbonyl) protecting group, enhances its stability and solubility.[1] |

| Stability | Light-sensitive; store in the dark. Enhanced stability due to Boc and OBzl protecting groups.[1] | AMC-containing substrates are generally light-sensitive. The Boc protecting group enhances stability during synthesis.[1] |

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents of interest (e.g., DMSO, water, PBS)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Add a pre-weighed amount of the peptide to a known volume of the solvent.

-

Vortex the mixture thoroughly for 2-5 minutes.

-

If the peptide does not dissolve, sonicate the mixture for 5-10 minutes.

-

Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the appropriate wavelength for the AMC fluorophore) or by injecting a known volume into an HPLC system and comparing the peak area to a standard curve.

-

Express solubility in mg/mL or molarity.

Assessment of Stability

This protocol provides a general framework for assessing the stability of this compound under different conditions.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare solutions of the peptide at a known concentration in the different buffers.

-

Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Incubate the aliquots at the desired temperatures.

-

At each time point, remove an aliquot from each condition and immediately analyze it by HPLC.

-

Monitor the decrease in the peak area of the intact peptide and the appearance of any degradation products over time.

-

Calculate the percentage of the peptide remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol describes a general method for the synthesis of a tripeptide like this compound using Boc solid-phase peptide synthesis (SPPS).

Materials:

-

Merrifield resin (or other suitable resin for C-terminal amides)

-

Boc-Arg(Pbf)-OH

-

Boc-Gly-OH

-

Boc-Glu(OBzl)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

7-Amino-4-methylcoumarin (AMC)

Procedure:

-

Resin Preparation: Swell the resin in DCM.

-

First Amino Acid Coupling (Arg): Couple Boc-Arg(Pbf)-OH to the AMC-derivatized resin using a suitable coupling agent.

-

Boc Deprotection: Remove the Boc protecting group from the arginine residue using a solution of TFA in DCM (e.g., 50% TFA/DCM).[5]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as DIEA in DCM.

-

Second Amino Acid Coupling (Gly): Couple Boc-Gly-OH to the deprotected arginine residue.

-

Repeat Deprotection and Coupling: Repeat the Boc deprotection and neutralization steps, followed by the coupling of Boc-Glu(OBzl)-OH.

-

Final Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Enzymatic Assay Using this compound

This protocol outlines a general procedure for measuring the activity of proteases like Factor IXa and Factor XIIa using this fluorogenic substrate.

Materials:

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme)

-

Purified enzyme (e.g., Factor IXa or Factor XIIa)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the substrate by diluting the DMSO stock solution in the assay buffer to the desired final concentration.

-

Add the enzyme solution to the wells of the microplate.

-

To initiate the reaction, add the substrate solution to the wells containing the enzyme.

-

Immediately place the plate in the fluorescence reader.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for AMC (typically Ex/Em = 360/450 nm).[6]

-

The rate of the reaction is proportional to the enzyme activity and can be calculated from the linear portion of the fluorescence versus time plot.

Signaling Pathways and Mechanism of Action

This compound serves as a substrate for serine proteases, particularly Factor IXa and Factor XIIa, which are key components of the intrinsic pathway of the blood coagulation cascade. The enzymatic cleavage of the amide bond between the arginine residue and the AMC group releases the fluorescent 7-Amino-4-methylcoumarin, allowing for the quantification of enzyme activity.

Caption: Enzymatic cleavage of this compound.

The intrinsic pathway of blood coagulation is initiated by the activation of Factor XII, leading to a cascade of enzymatic reactions that ultimately result in the formation of a fibrin clot. Factor IXa, in complex with its cofactor Factor VIIIa, activates Factor X, a crucial step in the common pathway of coagulation.

Caption: Simplified intrinsic pathway of blood coagulation.

Conclusion

This compound is a valuable tool for researchers studying proteases involved in hemostasis and thrombosis. Its well-defined physicochemical properties, coupled with its specific enzymatic cleavage, make it an excellent substrate for kinetic studies and high-throughput screening assays. This guide provides the essential information and protocols to effectively utilize this compound in a research setting.

References

A Technical Guide to the Fluorogenic Substrate Boc-Glu(OBzl)-Gly-Arg-AMC: Mechanism and Application in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC, a valuable tool for the sensitive detection of specific serine proteases. The core of this guide focuses on the mechanism of fluorescence release, the substrate's primary enzymatic targets, and detailed protocols for its application in research and drug development. Quantitative data on enzyme kinetics are presented, and relevant signaling pathways are illustrated to provide a comprehensive understanding of the substrate's utility.

Introduction

This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of protease activity. Its structure incorporates a 7-amino-4-methylcoumarin (AMC) fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage of the amide bond between the C-terminal Arginine (Arg) residue and the AMC group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling real-time kinetic analysis of proteases such as coagulation factors IXa and XIIa.

Mechanism of Fluorescence Release

The fundamental principle behind the use of this compound lies in the fluorescence quenching and dequenching mechanism. In its native state, the AMC fluorophore is covalently linked to the peptide backbone. This linkage results in the suppression of its fluorescent properties. Specific proteases recognize and bind to the peptide sequence, catalyzing the hydrolysis of the Arg-AMC amide bond. This cleavage event liberates the free AMC molecule, which, when excited by light at the appropriate wavelength (typically around 360-380 nm), emits a strong fluorescent signal at approximately 440-460 nm. The rate of this fluorescence increase serves as a direct measure of the protease's catalytic activity.

Spectral Properties of Boc-Glu(OBzl)-Gly-Arg-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glu(OBzl)-Gly-Arg-AMC is a synthetic fluorogenic substrate utilized in the sensitive detection of various proteases, most notably coagulation factors IXa and XIIa, as well as trypsin.[1][2] The substrate consists of a peptide sequence, Boc-Glu(OBzl)-Gly-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This liberation results in a significant increase in fluorescence intensity, providing a direct measure of enzymatic activity. This guide provides a comprehensive overview of the spectral properties of the cleaved fluorophore, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathway.

Data Presentation: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

The key spectral characteristics of the released fluorophore, 7-amino-4-methylcoumarin (AMC), are summarized in the table below. It is the quantification of this released AMC that forms the basis of enzyme activity assays using this compound. The intact substrate is essentially non-fluorescent due to a phenomenon known as static quenching, where the attachment of the peptide to the AMC molecule alters its conjugated electron system, thus preventing significant fluorescence.[3]

| Parameter | Value | Units | Notes |

| Excitation Wavelength (λex) | 340 - 380 | nm | Optimal excitation can vary slightly with buffer conditions and instrumentation. |

| Emission Wavelength (λem) | 430 - 465 | nm | Represents the peak of the fluorescence emission spectrum. |

| Molar Extinction Coefficient (ε) | ~17,800 | M⁻¹cm⁻¹ | In ethanol. This value is crucial for determining concentration via absorbance. |

| Quantum Yield (Φ) | ~0.5 | - | In ethanol. This represents the efficiency of converting absorbed photons into emitted photons. |

Enzymatic Cleavage and Signaling Pathway

This compound is a substrate for key enzymes in the intrinsic pathway of the blood coagulation cascade, namely Factor IXa and Factor XIIa.[1] The cleavage of this substrate by these proteases releases AMC, allowing for the quantification of their enzymatic activity. The following diagram illustrates the intrinsic coagulation pathway leading to the activation of Factor IX and Factor X.

Caption: Intrinsic pathway of the blood coagulation cascade.

Experimental Protocols

Determination of AMC Fluorescence Spectrum

Objective: To determine the excitation and emission maxima of the released 7-amino-4-methylcoumarin (AMC).

Materials:

-

This compound

-

Trypsin (or Factor IXa/XIIa)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the substrate stock solution into the assay buffer to a final concentration of 10-50 µM.

-

Add a sufficient amount of trypsin to the substrate solution to ensure complete cleavage. Incubate at 37°C for 1-2 hours.

-

Transfer the solution containing the released AMC to a quartz cuvette.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 440 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm). The peak of this spectrum is the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation wavelength to the determined optimum (from step 5) and scan a range of emission wavelengths (e.g., 400-500 nm). The peak of this spectrum is the optimal emission wavelength.

Determination of Molar Extinction Coefficient (ε) of AMC

Objective: To experimentally determine the molar extinction coefficient of AMC.

Materials:

-

7-amino-4-methylcoumarin (AMC) standard

-

Ethanol (or other suitable solvent)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of AMC in ethanol of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution (e.g., 10, 20, 30, 40, 50 µM).

-

Measure the absorbance of each dilution at the absorbance maximum of AMC (around 354 nm in ethanol) using the spectrophotometer. Use ethanol as a blank.

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear regression line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length, typically 1 cm).

References

The Fluorogenic Reporter: An In-depth Technical Guide to the Excitation and Emission Spectra of Cleaved AMC from Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of 7-Amino-4-methylcoumarin (AMC) as a fluorogenic reporter molecule. AMC-based assays are a cornerstone in high-throughput screening and enzyme kinetics, prized for their sensitivity and continuous monitoring capabilities. This document delves into the core principles of AMC fluorescence, detailing its spectral characteristics upon enzymatic cleavage from a quenching substrate and providing structured data and methodologies for its use in a laboratory setting.

Core Concepts: The "Turn-On" Fluorescence of AMC

7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule.[1] The fundamental principle of AMC-based assays lies in the significant increase in fluorescence that occurs when AMC is liberated from a non-fluorescent or weakly fluorescent substrate conjugate.[1][2] In its conjugated form, typically attached to a peptide or another recognition moiety via an amide bond at its 7-amino group, the fluorescence of AMC is quenched.[1][3] This quenching is a result of alterations to the conjugated electron system of the coumarin core.[4][5]

Upon enzymatic cleavage of the substrate, free AMC is released, restoring its original conjugated system and resulting in a substantial increase in fluorescence intensity.[1][4] This "turn-on" mechanism provides a high signal-to-noise ratio, making AMC-based probes exceptionally sensitive for detecting enzyme activity.[4] The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.[6][7]

Photophysical Properties of Free AMC

The utility of AMC as a fluorescent reporter is defined by its excitation and emission spectra. Once cleaved from its substrate, free AMC exhibits a characteristic blue fluorescence. The precise excitation and emission maxima can vary slightly depending on the solvent environment and pH.[8]

Data Presentation: Spectral Characteristics of Cleaved AMC

The following table summarizes the key photophysical properties of free 7-Amino-4-methylcoumarin.

| Property | Value | References |

| Excitation Maximum (λex) | ~341 - 380 nm | [4][9][10][11] |

| Emission Maximum (λem) | ~430 - 460 nm | [4][9][10][11] |

| Quantum Yield (Φ) | ~0.5 in Ethanol | [9] |

| Molar Extinction Coefficient (ε) | 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm (for AMCA) | [6] |

Note: The Molar Extinction Coefficient is for 7-amino-4-methylcoumarin-3-acetic acid (AMCA), a derivative of AMC, and serves as a close approximation.

Experimental Protocols

Accurate and reproducible results in AMC-based assays hinge on meticulous experimental design and execution. Below are detailed protocols for key experiments.

General Protocol for Measuring Enzyme Activity using an AMC-Substrate

This protocol provides a framework for a continuous kinetic assay in a 96-well microplate format.[12]

Materials:

-

Purified enzyme of interest

-

AMC-conjugated substrate

-

Assay Buffer (optimized for the specific enzyme)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the appropriate Assay Buffer and adjust the pH. Ensure the buffer components do not interfere with fluorescence.[12]

-

Prepare a stock solution of the AMC-substrate, typically in DMSO.[6]

-

Dilute the enzyme and substrate to their final desired concentrations in pre-warmed Assay Buffer immediately before use.[6]

-

-

Assay Setup:

-

Initiate Reaction:

-

To start the reaction, add the diluted substrate solution to each well.[6]

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.[6]

-

Measure the increase in fluorescence intensity over time at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[6] Use an excitation wavelength in the range of 360-380 nm and an emission wavelength of approximately 460 nm.[10][13]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[6]

-

Protocol for Generating an AMC Standard Curve

To quantify enzyme activity, a standard curve of free AMC is necessary to convert relative fluorescence units (RFU) to the concentration of the product formed.[10]

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard

-

DMSO

-

Assay Buffer

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare AMC Stock Solution: Prepare a stock solution of AMC in DMSO.[10][11]

-

Prepare Dilution Series: Perform a serial dilution of the AMC stock solution in the Assay Buffer to generate a range of known concentrations (e.g., 0-50 µM).[10]

-

Plate Setup: In a 96-well plate, add a fixed volume (e.g., 100 µL) of each AMC standard dilution in triplicate. Include a buffer-only blank.[5][11]

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using the same excitation and emission wavelengths as in the enzyme activity assay.[12]

-

Standard Curve Generation: Plot the fluorescence intensity (RFU) against the corresponding AMC concentration to generate a standard curve.[10] The slope of this curve can be used to convert RFU/min from the kinetic assay into moles/min of product formed.[12]

Visualization of an AMC-Based Assay Workflow

The following diagram illustrates a typical workflow for an enzyme inhibition assay using an AMC-based substrate.

Caption: Workflow for an enzyme inhibition assay using an AMC-based substrate.

Application in Signaling Pathways: Caspase-3 Activation in Apoptosis

AMC-based substrates are invaluable for studying specific enzymatic activities within complex biological pathways. A prominent example is the detection of caspase-3 activity, a key event in the execution phase of apoptosis (programmed cell death).[14]

The intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases, including caspase-3.[15] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. A fluorogenic substrate for caspase-3, such as Ac-DEVD-AMC, contains the peptide sequence recognized and cleaved by this enzyme.[16] In apoptotic cells, active caspase-3 cleaves the Ac-DEVD-AMC substrate, releasing free AMC and generating a fluorescent signal that is proportional to the level of caspase-3 activity.

Caption: Detection of apoptosis via caspase-3 activation and cleavage of an AMC-based probe.

References

- 1. Extinction Coefficient [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. Quantum Yield [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. static.igem.org [static.igem.org]

- 4. benchchem.com [benchchem.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [eurogentec.com]

- 16. media.cellsignal.com [media.cellsignal.com]

A Technical Guide to the Quantum Yield of 7-Amino-4-Methylcoumarin (AMC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield of 7-amino-4-methylcoumarin (AMC), a widely utilized fluorophore in various scientific and biomedical applications. A comprehensive understanding of its quantum yield is essential for the accurate design and interpretation of fluorescence-based assays and imaging studies. This document outlines the quantitative data of AMC's quantum yield in different environments, detailed protocols for its measurement, and visual representations of experimental workflows and influencing factors.

Data Presentation: Quantum Yield of 7-Amino-4-Methylcoumarin and its Derivatives

The fluorescence quantum yield (Φ) of 7-amino-4-methylcoumarin and its derivatives is highly dependent on the solvent environment. The following table summarizes the quantum yield values for AMC and related coumarin compounds in various solvents. This data highlights the significant influence of solvent polarity on the fluorescence efficiency of these molecules.[1]

| Compound Name | Solvent | Quantum Yield (Φ) |

| 7-Amino-4-methylcoumarin | Ethanol | ~0.5 |

| 7-Diethylamino-4-methylcoumarin (Coumarin 1) | Ethanol | ~0.5 |

| 7-Diethylamino-4-methylcoumarin (Coumarin 1) | Less Polar Solvents | Generally Higher |

| Coumarin 102 | Ethanol | 0.6 |

| Coumarin 153 | Ethanol | 0.4 |

| Coumarin 153 | Water | 0.1 |

| Coumarin 153 | Cyclohexane | 0.9 |

| Coumarin 6 | Ethanol | 0.8 |

| 6-Hydroxy-7-amino-4-methylcoumarin (knightletin) | Methanol | 0.81[1][2] |

| 3-Substituted 7-Hydroxycoumarin (Inhibitor 6d) | PBS (pH 7.4) | 0.25[1][3] |

| 3-Substituted 7-Hydroxycoumarin (Inhibitor 7) | PBS (pH 7.4) | 0.32[1][3] |

| 7-(N,N-diethylamino)coumarin-3-aldehyde derivative (4e) | - | 0.83[1][4] |

| 7-aminocoumarin derivative (CC-7) | Methanol | ~0.19 |

| 7-aminocoumarin derivative (CC-8) | Methanol | ~0.21 |

Note: The quantum yield is a dimensionless quantity representing the ratio of photons emitted to photons absorbed. The values presented are often relative quantum yields determined using a well-characterized standard.[1]

Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.[1]

Principle

The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φₓ) is calculated relative to a standard (Φₛₜ) using the following equation:[1]

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)[1]

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[1] A more accurate approach involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance will yield a straight line, and the gradient (slope) of this line can be used in the calculation.[1]

Materials

-

Spectrofluorometer with a corrected emission spectrum function[1]

-

UV-Vis spectrophotometer[1]

-

Quartz cuvettes (1 cm path length)[1]

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[1][5]

-

High-purity solvents[1]

-

Volumetric flasks and pipettes for accurate dilutions[1]

Procedure

-

Selection of a Suitable Standard : Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample of interest. The quantum yield of the standard should be well-established and not significantly affected by environmental factors.[1]

-

Preparation of Stock Solutions : Prepare stock solutions of both the unknown sample (AMC) and the standard in the desired solvent.[1] For example, a 10 mM stock solution of AMC can be prepared by dissolving 1.75 mg in 1 mL of DMSO.

-

Preparation of a Series of Dilutions : From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.[1]

-

Absorbance Measurements : Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.[1]

-

Fluorescence Measurements :

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.[1]

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[1]

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).[1]

-

-

Data Analysis :

-

For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).[1]

-

The slope (gradient) of the resulting straight line is used in the quantum yield calculation.

-

The refractive indices (η) of the solvents can be found in the literature. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.[1]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in determining the relative fluorescence quantum yield of 7-amino-4-methylcoumarin using the comparative method.

Factors Influencing Quantum Yield

Several environmental factors can significantly impact the fluorescence quantum yield of 7-amino-4-methylcoumarin. The diagram below illustrates these key influencers.

Application in Enzyme Assays

7-amino-4-methylcoumarin is frequently used as a fluorogenic substrate in enzyme assays. The following diagram illustrates the general principle of its application.

References

Chemical structure and CAS number for Boc-Glu(OBzl)-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Gly-Arg-AMC. It details its chemical properties, mechanism of action, and its application in the study of serine proteases, particularly those involved in the blood coagulation cascade.

Chemical Structure and Properties

This compound, also known as Boc-EGR-AMC, is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Glutamic acid - Glycine - Arginine, is specifically designed to be recognized and cleaved by certain serine proteases. The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain of the glutamic acid is protected by a benzyl ester (OBzl), enhancing the substrate's stability and specificity.

The chemical structure consists of the protected peptide sequence linked via an amide bond between the C-terminal arginine and the amino group of AMC.

CAS Number: 133448-22-3 (for the hydrochloride salt form)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its fluorescent product.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₅N₇O₉ · HCl | |

| Molecular Weight | 744.25 g/mol | |

| Appearance | Yellowish powder | |

| Purity (HPLC) | ≥ 96% | |

| Storage Conditions | -20°C | |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [1] |

| Excitation Wavelength (λex) | ~355 nm - 380 nm | [2] |

| Emission Wavelength (λem) | ~460 nm | [2] |

Mechanism of Action and Applications

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of coagulation Factor IXa and Factor XIIa, as well as trypsin.[1][3] In its intact form, the substrate is non-fluorescent. Upon enzymatic hydrolysis of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released. This product is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.

Key Applications:

-

Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vmax) of proteases.

-

Inhibitor Screening: High-throughput screening of potential inhibitors for enzymes like Factor IXa and Factor XIIa.

-

Coagulation Cascade Research: Studying the intrinsic pathway of blood coagulation.

Role in the Intrinsic Coagulation Pathway

This substrate is a valuable tool for investigating the intrinsic pathway of blood coagulation. This pathway is initiated by the contact activation of Factor XII to its active form, Factor XIIa. Factor XIIa then activates Factor XI to XIa, which in turn activates Factor IX to IXa. Factor IXa, as part of the tenase complex, proceeds to activate Factor X, a key step leading to thrombin generation and fibrin clot formation. By measuring the activity of Factor IXa and Factor XIIa, researchers can probe the initial and downstream events of this critical physiological cascade.

Caption: Workflow of the enzymatic assay and its relation to the intrinsic coagulation cascade.

Experimental Protocols

While a specific, validated protocol for this compound was not found in the reviewed literature, a general methodology for a fluorogenic protease assay can be provided based on common practices for similar substrates. Researchers must optimize these conditions for their specific enzyme and experimental setup.

Reagent Preparation

-

Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in an organic solvent such as DMSO. Store this stock solution in aliquots at -20°C or below, protected from light.

-

Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied. A common buffer for coagulation factor assays is Tris-based. For example: 25 mM Tris pH 8.0, 100 mM NaCl, 0.01% Brij35.[2] The buffer may also require cofactors like CaCl₂ for optimal enzyme activity.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., Factor IXa or Factor XIIa) in a suitable buffer and store as recommended by the supplier. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.

-

AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free 7-amino-4-methylcoumarin is required. Prepare a stock solution of AMC in the same solvent as the substrate and create a series of dilutions in the assay buffer.

Assay Procedure (96-well plate format)

-

Standard Curve:

-

Add a range of known concentrations of the AMC standard solution to several wells of a 96-well microplate (e.g., black, flat-bottom for fluorescence assays).

-

Add assay buffer to bring the total volume in each well to the final reaction volume (e.g., 100 µL).

-

-

Enzyme Reaction:

-

To the experimental wells, add the assay buffer.

-

Add the diluted enzyme solution to each well.

-

To initiate the reaction, add the substrate solution. The final substrate concentration should ideally be at or below the Kₘ value for accurate kinetic measurements. A typical starting point could be a final concentration of 10-50 µM.

-

Include appropriate controls:

-

No-enzyme control: Substrate and buffer only (to measure background fluorescence).

-

No-substrate control: Enzyme and buffer only.

-

-

-

Measurement:

-

Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation (~355-380 nm) and emission (~460 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU per mole of AMC).

-

Reaction Rate: For each enzyme reaction, plot the fluorescence intensity (RFU) against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).

-

Convert to Molar Rate: Convert the reaction rate from RFU/min to moles/min using the slope from the AMC standard curve.

-

Rate (moles/min) = (Slope of reaction curve [RFU/min]) / (Slope of standard curve [RFU/mole])

-

-

Enzyme Activity: Calculate the specific activity of the enzyme based on the reaction rate and the amount of enzyme used in the assay.

The following diagram illustrates the general workflow for conducting a kinetic enzyme assay using this fluorogenic substrate.

Caption: General experimental workflow for a protease assay using a fluorogenic AMC substrate.

References

An In-Depth Technical Guide to the Substrate Specificity of Boc-Glu(OBzl)-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC, its enzymatic cleavage, and its application in protease activity assays. This document details the substrate's specificity, the kinetics of its cleavage by key enzymes, and standardized protocols for its use in research and drug development.

Introduction to this compound

This compound is a synthetic peptide substrate widely used for the sensitive and continuous measurement of protease activity. Its chemical structure consists of a four-amino-acid peptide sequence (Glutamic acid - Glycine - Arginine) with protecting groups (Boc and OBzl) and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).

The principle of its use lies in the phenomenon of fluorescence resonance energy transfer (FRET). In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic studies.

Enzyme Specificity and Quantitative Kinetics

This compound is primarily recognized and cleaved by a specific subset of serine proteases, most notably those involved in the blood coagulation cascade. The key enzymes that exhibit significant activity towards this substrate are:

-

Factor IXa (FIXa): A critical serine protease in the intrinsic pathway of blood coagulation.

-

Factor XIIa (FXIIa): The initiating enzyme of the intrinsic pathway.[1]

-

Trypsin: A well-characterized serine protease from the digestive system, often used as a model enzyme in protease research.

While product suppliers consistently identify these enzymes as primary catalysts for this compound hydrolysis, a comprehensive search of publicly available scientific literature and databases did not yield specific Michaelis-Menten constants (Km) or catalytic rate constants (kcat) for the interaction of this particular substrate with Factor IXa, Factor XIIa, or trypsin. This suggests that while the substrate is widely used for activity screening, detailed kinetic characterization may be limited to proprietary or unpublished research. The following table, therefore, serves as a template for researchers to populate with their own experimentally determined values.

Table 1: Enzyme Kinetic Parameters for the Cleavage of this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Factor IXa | Data not available | Data not available | Data not available |

| Factor XIIa | Data not available | Data not available | Data not available |

| Trypsin | Data not available | Data not available | Data not available |

Researchers are encouraged to perform standard enzyme kinetic assays to determine these values for their specific experimental conditions.

Signaling Pathway: The Blood Coagulation Cascade

The primary enzymes that cleave this compound, Factor IXa and Factor XIIa, are integral components of the intrinsic pathway of the blood coagulation cascade. This signaling pathway is a complex series of proteolytic events leading to the formation of a fibrin clot. Understanding this pathway is crucial for contextualizing the use of this substrate in hematology and thrombosis research.

Caption: The Intrinsic and Extrinsic Pathways of the Blood Coagulation Cascade.

Experimental Protocols

The following sections provide detailed methodologies for performing a protease cleavage assay using this compound.

General Experimental Workflow

The workflow for a typical fluorogenic protease assay is straightforward and can be adapted for high-throughput screening.

Caption: A generalized workflow for a fluorogenic protease inhibition assay.

Detailed Assay Protocol for Trypsin Activity

This protocol is provided as a template and can be adapted for Factor IXa and Factor XIIa with appropriate modifications to the buffer composition.

Materials:

-

This compound substrate

-

Trypsin (porcine pancreas)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA, pH 8.0.[2] An alternative is 50 mM HEPES, pH 8.3.[3]

-

DMSO (for dissolving substrate and test compounds)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl). Further dilute the enzyme to the desired working concentration in the Assay Buffer just before use. The final enzyme concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

-

Prepare serial dilutions of any test compounds (e.g., inhibitors) in DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer to bring the final volume to 200 µL.

-

2 µL of the test compound dilution or DMSO (for control wells).

-

The appropriate volume of the diluted enzyme solution.

-

-

Include control wells:

-

No enzyme control: Contains substrate and buffer but no enzyme.

-

No substrate control: Contains enzyme and buffer but no substrate.

-

Positive control: Contains enzyme, substrate, and buffer with DMSO vehicle.

-

Inhibitor control: Contains enzyme, substrate, buffer, and a known inhibitor.

-

-

-

Pre-incubation:

-

Mix the contents of the plate by gentle shaking and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes. This step allows for any inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be at or below the Km value for sensitive inhibitor screening, or at saturating concentrations (>> Km) for determining Vmax. A typical starting concentration is 10-50 µM.

-

Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

-

Data Analysis:

-

For each well, plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

For kinetic parameter determination, measure the initial velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Recommended Assay Buffers for Coagulation Factors

-

Factor IXa: A Tris-BSA buffer is recommended.[4] A common formulation is 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Factor XIIa: A buffer containing 140 mM NaCl, 20 mM HEPES, and 0.1% PEG 6000 at pH 7.4 has been reported.[5] Another option is 0.05 M Tris-HCl, pH 7.8.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabru.com [cabru.com]

- 5. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Boc and OBzl Protecting Groups in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield. Among the most versatile and widely employed protecting groups are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (OBzl or Cbz/Z) group. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and strategic applications of Boc and OBzl protecting groups.

Core Principles: A Tale of Two Stabilities

The efficacy of Boc and OBzl protecting groups stems from their distinct and complementary chemical stabilities, a concept known as orthogonality. This orthogonality allows for the selective removal of one group while the other remains intact, enabling complex molecular manipulations.

The Boc group is an acid-labile protecting group, renowned for its stability under basic and nucleophilic conditions but readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This characteristic is a cornerstone of the Boc solid-phase peptide synthesis (SPPS) strategy.[3] The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4][5]

Conversely, the OBzl group is stable to a wide range of acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis.[6][7] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the benzyl-oxygen or benzyl-nitrogen bond.[6] The OBzl group can be introduced to amines, alcohols, and carboxylic acids using benzyl chloroformate (Cbz-Cl) or benzyl bromide under appropriate conditions.

Data Presentation: A Quantitative Comparison

The selection of a protecting group strategy is often guided by factors such as reaction efficiency, yield, and the mildness of deprotection conditions. The following tables summarize typical quantitative data for the protection and deprotection of amines and carboxylic acids using Boc and OBzl groups.

Table 1: Boc Protecting Group - Representative Data

| Transformation | Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Citation(s) |

| Protection | Primary Amine | Boc₂O (1.1 eq), THF, rt | 1-12 h | 89-95% | [5][8] |

| Protection | Primary Amine | Boc₂O (1.0 eq), Water/Acetone, rt | 8-12 min | 90-98% | [4] |

| Deprotection | Boc-protected Amine | 25-50% TFA in DCM, rt | 0.5-2 h | >95% | [1][9][10] |

| Deprotection | Boc-protected Amine | 4M HCl in Dioxane, rt | 0.5-4 h | >95% | [2][11][12] |

Table 2: OBzl Protecting Group - Representative Data

| Transformation | Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Protection | Amine | Benzyl Chloroformate, NaHCO₃, Water | 1-3 h | 85-95% |[6] | | Protection | Carboxylic Acid | Benzyl Bromide, Cs₂CO₃, DMF | 12-24 h | 80-95% | | | Deprotection | OBzl-protected Amine/Alcohol/Carboxylic Acid | H₂, 10% Pd/C, MeOH or EtOH, rt | 1-16 h | >90% |[13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide generalized yet comprehensive methodologies for the key transformations involving Boc and OBzl groups.

Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

-

Tetrahydrofuran (THF) or a suitable solvent (e.g., dichloromethane, acetonitrile, water/acetone)[4][5]

-

Optional: Base such as triethylamine (TEA) or sodium bicarbonate if starting with an amine salt[5]

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

Add di-tert-butyl dicarbonate to the stirred solution.[5]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.

-

Purify the product by column chromatography if necessary.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine (1.0 mmol)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TFA/DCM solution to the stirred mixture.

-

Allow the reaction to warm to room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.[9]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

OBzl Protection of an Amine using Benzyl Chloroformate

Materials:

-

Amine (1.0 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.1 mmol, 1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Water or a biphasic solvent system (e.g., water/dichloromethane)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the amine in the chosen solvent system.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate to the stirred mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[6]

-

If a biphasic system is used, separate the organic layer. If an aqueous system is used, extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography if necessary.

OBzl Deprotection by Catalytic Hydrogenolysis

Materials:

-

OBzl-protected compound (1.0 mmol)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or other suitable solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

-

Dissolve the OBzl-protected compound in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from 1 to 16 hours.[13]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate in vacuo to obtain the deprotected product.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanisms and a typical experimental workflow.

Caption: Mechanism of amine protection using the Boc group.

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Caption: Mechanism of OBzl deprotection via catalytic hydrogenolysis.

Caption: A generalized workflow for chemical protection and deprotection reactions.

Conclusion

The Boc and OBzl protecting groups are indispensable tools in modern organic synthesis. Their distinct chemical properties provide a robust platform for orthogonal protection strategies, which are fundamental to the efficient and selective synthesis of complex molecules. A thorough understanding of their respective chemistries, coupled with optimized experimental protocols, empowers researchers and drug development professionals to navigate the challenges of multi-step synthesis and achieve their synthetic goals. The data and methodologies presented in this guide serve as a comprehensive resource for the strategic implementation of Boc and OBzl protecting groups in the laboratory.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijacskros.com [ijacskros.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc Deprotection - HCl [commonorganicchemistry.com]

- 13. thalesnano.com [thalesnano.com]

Methodological & Application

Application Notes and Protocols for Boc-Glu(OBzl)-Gly-Arg-AMC Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing the fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC, for the kinetic analysis of serine proteases, particularly coagulation factors IXa and XIIa, and trypsin. The protocol herein details the principles of the assay, reagent preparation, a step-by-step procedure for conducting the assay in a 96-well format, and methods for data analysis to determine key enzymatic kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max). This application note is intended to aid researchers in academic and industrial settings in the study of enzyme function and the screening of potential inhibitors.

Introduction

This compound is a synthetic peptide substrate that is highly specific for certain serine proteases. Its utility in enzyme kinetics stems from its fluorogenic nature. The peptide sequence is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the Arginine (Arg) residue and the AMC molecule, the highly fluorescent AMC is released.[1][2][3] The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for real-time monitoring of the reaction. This assay is a valuable tool in drug discovery for screening potential enzyme inhibitors and for the fundamental characterization of enzyme kinetics.[4]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the substrate by a target protease, leading to the liberation of the fluorescent AMC molecule. The fluorescence of the released AMC can be monitored using a fluorescence plate reader with excitation and emission wavelengths typically around 360-380 nm and 440-460 nm, respectively.

Materials and Reagents

Reagents and Consumables

| Reagent/Consumable | Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-P4333 |

| Human Coagulation Factor IXa | Sigma-Aldrich | HFIXA |

| Human Coagulation Factor XIIa | Sigma-Aldrich | HFIIXA |

| Trypsin from bovine pancreas | Sigma-Aldrich | T1426 |

| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Black, flat-bottom 96-well plates | Corning | 3603 |

| Deionized water (ddH₂O) | --- | --- |

Equipment

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Incubator capable of maintaining 37°C.

-

Multichannel pipette.

-

Standard laboratory pipettes and tips.

-

Reagent reservoirs.

Experimental Protocols

Reagent Preparation

3.1.1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Dissolve Tris base, NaCl, and CaCl₂ in ddH₂O.

-

Adjust the pH to 7.4 with HCl.

-

Add BSA to a final concentration of 0.1% (w/v).

-

Filter sterilize the buffer and store at 4°C.

3.1.2. Substrate Stock Solution (10 mM)

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3.1.3. Enzyme Stock Solution

-

Prepare a stock solution of the enzyme (e.g., Factor IXa, Factor XIIa, or Trypsin) in assay buffer at a concentration of 1 mg/mL.

-

Aliquot and store according to the manufacturer's instructions (typically at -80°C).

3.1.4. AMC Standard Stock Solution (1 mM)

-

Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C, protected from light.

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve of free AMC must be generated.

-

Prepare a series of dilutions of the AMC standard stock solution in assay buffer, ranging from 0 to 100 µM.

-

Add 100 µL of each dilution to a well of a black 96-well plate in triplicate.

-

Measure the fluorescence at Ex/Em = 360/450 nm.

-

Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The resulting linear plot will be used to determine the concentration of AMC produced in the enzymatic reaction.

| AMC Concentration (µM) | Volume of 1 mM AMC Stock (µL) | Volume of Assay Buffer (µL) |

| 100 | 10 | 90 |

| 50 | 5 | 95 |

| 25 | 2.5 | 97.5 |

| 12.5 | 1.25 | 98.75 |

| 6.25 | 0.625 | 99.375 |

| 3.125 | 0.3125 | 99.6875 |

| 0 | 0 | 100 |

Enzyme Kinetics Assay Protocol (96-well plate)

This protocol is designed to determine the K_m and V_max of a protease.

-

Prepare Substrate Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in assay buffer. A typical concentration range would be 0.1 to 10 times the expected K_m value. If the K_m is unknown, a broad range from 1 µM to 200 µM is a good starting point. Prepare each concentration in triplicate.

-

-

Prepare Enzyme Working Solution:

-

Dilute the enzyme stock solution in pre-warmed assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course. A starting concentration of 10-100 nM is often appropriate.

-

-

Assay Setup:

-

In a black 96-well plate, add 50 µL of each substrate working solution to the appropriate wells.

-

Include a "no enzyme" control (50 µL of substrate working solution and 50 µL of assay buffer) to measure background fluorescence.

-

Include a "no substrate" control (50 µL of enzyme working solution and 50 µL of assay buffer).

-

-

Initiate the Reaction:

-

Pre-warm the plate with the substrate to 37°C.

-

Initiate the reaction by adding 50 µL of the pre-warmed enzyme working solution to each well. The total reaction volume will be 100 µL.

-

Mix gently by pipetting up and down a few times.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity (RFU) over time (kinetic read). Record data points at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes. The excitation wavelength should be set to ~360 nm and the emission wavelength to ~460 nm.

-

Data Presentation and Analysis

Data Analysis for K_m and V_max Determination

-

Calculate Initial Velocity (v₀):

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

-

Identify the linear portion of the curve (the initial phase of the reaction).

-

Determine the slope of this linear portion to get the initial reaction velocity in RFU/min.

-

-

Convert RFU/min to µM/min:

-

Using the slope from the AMC standard curve (RFU/µM), convert the initial velocities from RFU/min to µM/min.

-

Velocity (µM/min) = (Slope of reaction curve [RFU/min]) / (Slope of AMC standard curve [RFU/µM])

-

-

Determine K_m and V_max:

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).

-

v₀ = (V_max * [S]) / (K_m + [S])

-

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[5][6]

-

| Substrate Concentration [S] (µM) | Initial Velocity (v₀) (RFU/min) | Initial Velocity (v₀) (µM/min) |

| [S₁] | ... | ... |

| [S₂] | ... | ... |

| [S₃] | ... | ... |

| [S₄] | ... | ... |

| [S₅] | ... | ... |

| [S₆] | ... | ... |

| [S₇] | ... | ... |

| [S₈] | ... | ... |

Summary of Kinetic Parameters

| Enzyme | K_m (µM) | V_max (µM/min) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Factor IXa | Value | Value | Value | Value |

| Factor XIIa | Value | Value | Value | Value |

| Trypsin | Value | Value | Value | Value |

| Note: k_cat = V_max / [E], where [E] is the enzyme concentration. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzyme kinetics assay.

Assay Principle

Caption: Principle of the fluorogenic protease assay.

Blood Coagulation Cascade

Caption: The blood coagulation cascade.

References

High-Throughput Screening Assay Using Boc-Glu(OBzl)-Gly-Arg-AMC for Protease Inhibitor Discovery

Application Note

Introduction

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay utilizing the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. This substrate is particularly effective for identifying inhibitors of serine proteases, with notable specificity for key enzymes in the blood coagulation cascade, namely Factor IXa (FIXa) and Factor XIIa (FXIIa), as well as trypsin and related enzymes. The assay's principle is based on the enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC). This cleavage liberates the highly fluorescent AMC molecule, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This robust and sensitive assay is well-suited for HTS campaigns in academic research and drug development aimed at discovering novel anticoagulants and other protease inhibitors.

Principle of the Assay

The this compound substrate is a synthetic peptide containing a recognition sequence for specific serine proteases. In its intact form, the fluorescence of the AMC group is minimal. Upon enzymatic hydrolysis by a target protease, such as FIXa or FXIIa, the AMC fluorophore is released. The resulting increase in fluorescence can be monitored in real-time using a fluorescence plate reader, with excitation typically around 350-380 nm and emission detection at 440-460 nm. The rate of the fluorescence increase serves as a direct measure of the enzyme's catalytic activity. In an inhibitor screening context, a decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the target enzyme.

Applications

-

High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential inhibitors of Factor IXa and Factor XIIa.

-

Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the interaction between the target protease and the substrate.

-

Inhibitor Characterization: Determine the potency of identified inhibitors by calculating their half-maximal inhibitory concentration (IC50) values.

-

Drug Discovery: Facilitate the discovery and development of novel anticoagulant therapies targeting the intrinsic pathway of the coagulation cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for the HTS assay using this compound.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Assay Concentration |

| Target Enzyme (e.g., Factor IXa, Factor XIIa) | 1 µM | 1 - 10 nM |

| This compound Substrate | 10 mM in DMSO | 10 - 100 µM |

| Test Compounds | 10 mM in DMSO | 0.1 - 100 µM |

| Positive Control Inhibitor (e.g., known specific inhibitor) | 1 mM in DMSO | Varies (typically 3-5x IC50) |

| DMSO (vehicle) | 100% | ≤ 1% |

Table 2: Example IC50 Values for Factor XIIa Inhibitors

| Compound | IC50 (µM) |

| Z1225120358 | 0.93[1][2] |